Lead iodate

Description

The exact mass of the compound this compound is 557.75508 g/mol and the complexity rating of the compound is 36.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

lead(2+);diiodate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.Pb/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHWBADNSVQEGH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

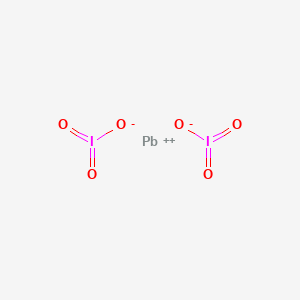

[O-]I(=O)=O.[O-]I(=O)=O.[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(IO3)2, I2O6Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | lead(II) iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lead(II)_iodate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Lead iodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15137 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure Analysis of Lead Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of lead iodate (B108269) (Pb(IO₃)₂), a compound known for its interesting solid-state properties. This document details the synthesis, characterization, and crystallographic parameters of its known polymorphic forms, offering a valuable resource for researchers in materials science and related fields.

Introduction to Lead Iodate Polymorphism

This compound (Pb(IO₃)₂) is known to crystallize in at least two different polymorphic forms: an orthorhombic phase and a triclinic phase.[1] The arrangement of the lead (Pb²⁺) and iodate (IO₃⁻) ions in the crystal lattice dictates the material's physical and chemical properties. The iodate anion typically exhibits a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the iodine atom.[1] Understanding the distinct crystal structures of these polymorphs is crucial for controlling their synthesis and exploring their potential applications.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound crystals are outlined below. These protocols are based on established methods reported in the scientific literature.

Synthesis of this compound Crystals

2.1.1. Gel Diffusion Method for Orthorhombic Pb(IO₃)₂

This method facilitates the slow growth of single crystals at room temperature, yielding the orthorhombic polymorph.[2][3]

-

Materials:

-

Sodium metasilicate (B1246114) (Na₂SiO₃) solution

-

Acetic acid (2N)

-

Lead acetate (B1210297) (Pb(CH₃COO)₂) solution (1N)

-

Potassium iodate (KIO₃) solution

-

Test tubes (15 cm length, 2.5 cm diameter)

-

Cotton plugs

-

Beakers

-

Stirring rods

-

-

Procedure:

-

Prepare a silica (B1680970) gel by adding a sodium metasilicate solution dropwise to a solution of acetic acid with constant stirring until a pH of 4.1 to 4.4 is achieved.

-

Transfer the resulting mixture into test tubes.

-

Cover the mouth of the test tubes with cotton plugs to prevent contamination and allow the gel to set for approximately 10 days.

-

After setting, age the gel for an additional 2 days.

-

Carefully pour a 5 mL solution of 1N lead acetate over the set gel, ensuring the gel surface is not disturbed.

-

Allow the lead acetate to diffuse into the gel. The growth of this compound crystals will be observable over subsequent days.

-

Once crystal growth is complete, carefully remove the crystals from the gel.

-

Wash the harvested crystals with double-distilled water and acetone.

-

Dry the crystals under a light source.

-

2.1.2. Hydrothermal Synthesis for Triclinic Pb(IO₃)₂

The triclinic modification of this compound is obtainable under hydrothermal conditions.[1]

-

Materials:

-

Lead(II) oxide (PbO) or another suitable lead precursor

-

Iodic acid (HIO₃) or a soluble iodate salt

-

Deionized water

-

Teflon-lined stainless steel autoclave

-

-

Procedure:

-

Combine the lead precursor and the iodate source in a stoichiometric ratio in the Teflon liner of the autoclave.

-

Fill the liner with deionized water to approximately 70-80% of its volume.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a temperature in the range of 150-250 °C and maintain it for a period of 24-72 hours.

-

Allow the autoclave to cool down slowly to room temperature over 24-48 hours.

-

Filter the resulting crystalline product, wash it with deionized water and ethanol, and dry it in air.

-

Characterization Techniques

2.2.1. X-Ray Diffraction (XRD)

XRD is employed to determine the crystal structure, lattice parameters, and phase purity of the synthesized this compound crystals.[2][3]

-

Sample Preparation:

-

The synthesized this compound crystals are finely ground into a homogenous powder using an agate mortar and pestle.

-

The powder is then mounted onto a sample holder.

-

-

Instrumentation and Parameters:

-

Diffractometer: A powder X-ray diffractometer (e.g., Philips X-ray diffractometer) is used.[3]

-

X-ray Source: CuKα radiation (λ = 1.5418 Å) is commonly utilized.[3]

-

Operating Conditions: The X-ray tube is typically operated at 30-40 kV and 15-30 mA.

-

Scan Range: Data is collected over a 2θ range of 10-80°.

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal phase by comparing the peak positions and intensities with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) database. Lattice parameters are refined using appropriate software.

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound crystals, primarily to confirm the presence of the iodate group (IO₃⁻).

-

Sample Preparation:

-

A small amount of the powdered this compound sample is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation and Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer is used.

-

Scan Range: Spectra are typically recorded in the wavenumber range of 400-4000 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the vibrational modes of the iodate group and to check for the presence of any impurities, such as water.

-

2.2.3. Thermal Analysis (TG/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are performed to study the thermal stability and decomposition behavior of the this compound crystals.[2]

-

Sample Preparation:

-

A small, accurately weighed amount of the powdered sample (e.g., 41.140 mg) is placed in an alumina (B75360) or platinum crucible.[2]

-

-

Instrumentation and Parameters:

-

Thermal Analyzer: A simultaneous TG/DTA instrument is used.

-

Atmosphere: The analysis is typically carried out under a static nitrogen atmosphere to prevent oxidation.[2]

-

Heating Rate: A constant heating rate, for example, 50 °C/min, is applied.[2]

-

Temperature Range: The sample is heated from room temperature to a final temperature, typically around 1000 °C.

-

Data Analysis: The TGA curve shows the weight loss of the sample as a function of temperature, indicating decomposition temperatures. The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions or decomposition events.

-

Crystallographic Data

The crystallographic data for the orthorhombic and triclinic polymorphs of this compound are summarized in the table below for easy comparison.

| Parameter | Orthorhombic Pb(IO₃)₂ | Triclinic Pb(IO₃)₂ |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pccn | P-1[1] |

| a (Å) | 6.09[2] | Data not available |

| b (Å) | 16.68[2] | Data not available |

| c (Å) | 5.58[2] | Data not available |

| α (°) | 90 | Data not available |

| β (°) | 90 | Data not available |

| γ (°) | 90 | Data not available |

| Volume (ų) | 567.5 | Data not available |

| Z | 4 | Data not available |

| Calculated Density (g/cm³) | 6.54 | Data not available |

Vibrational and Thermal Properties

FTIR Spectroscopy Data

The FTIR spectrum of this compound is characterized by the vibrational modes of the iodate group.

| Wavenumber (cm⁻¹) | Assignment |

| ~700-800 | Asymmetric and symmetric stretching vibrations of the I-O bonds in the IO₃⁻ group |

| ~370-390 | Bending vibrations of the IO₃⁻ group |

The absence of a broad absorption band in the 3200-3600 cm⁻¹ region indicates that the crystals are anhydrous.[2]

Thermal Analysis Data

Thermal analysis reveals the stability and decomposition pathway of this compound.

| Temperature Range (°C) | Observation | Interpretation |

| Room Temperature - ~300 | No significant weight loss[2] | The crystal is thermally stable. |

| ~300 - ~715 | First stage of decomposition (weight loss)[2] | Evolution of oxygen and iodine. |

| ~750 - ~995 | Second stage of decomposition (weight loss)[2] | Further decomposition. |

| ~401 | Minor endothermic peak in DTA[2] | Possible phase transition. |

| ~510 and ~980 | Endothermic peaks in DTA[2] | Corresponds to decomposition stages. |

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and characterization of this compound crystals.

Caption: Workflow for the synthesis of orthorhombic and triclinic this compound polymorphs.

References

An In-depth Technical Guide to the Synthesis of Lead Iodate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of lead iodate (B108269) (Pb(IO3)2) nanoparticles is not widely documented in peer-reviewed literature. The following guide is a compilation of established synthesis methodologies for analogous materials, such as other insoluble lead salts and metal iodates, which can be adapted for the synthesis of lead iodate nanoparticles. The experimental protocols provided are proposed starting points for research and development.

Introduction

This compound, Pb(IO3)2, is an inorganic compound with low solubility in water. While research on its nanoparticle form is limited, nanoparticles of other lead-based materials, such as lead iodide (PbI2) and lead oxide (PbO), have garnered interest for their unique optical and electronic properties. The synthesis of metal iodate nanoparticles, in general, is an area of active research due to their potential applications in nonlinear optics and as dielectric materials. This guide provides a comprehensive overview of potential synthesis routes, detailed experimental protocols, and expected characterization data for this compound nanoparticles, based on established methods for similar compounds.

Proposed Synthesis Methodologies

Several common nanoparticle synthesis techniques can be adapted for the production of this compound nanoparticles. These methods primarily focus on controlling the nucleation and growth of the nanoparticles from precursor solutions.

Co-Precipitation Method

Co-precipitation is a straightforward and widely used technique for synthesizing insoluble nanoparticles. It involves the rapid formation of a solid phase from a supersaturated solution. For this compound nanoparticles, this would typically involve the reaction of a soluble lead salt with a soluble iodate salt.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a 0.1 M solution of lead(II) nitrate (B79036) (Pb(NO3)2) in deionized water.

-

Prepare a 0.2 M solution of potassium iodate (KIO3) in deionized water.

-

-

Reaction:

-

Place the lead nitrate solution in a beaker and stir vigorously with a magnetic stirrer.

-

Rapidly inject the potassium iodate solution into the lead nitrate solution.

-

A white precipitate of this compound should form immediately.

-

-

Washing and Collection:

-

Centrifuge the suspension to pellet the nanoparticles.

-

Discard the supernatant and resuspend the nanoparticles in deionized water.

-

Repeat the washing process three times to remove any unreacted precursors and byproducts.

-

-

Drying:

-

After the final wash, resuspend the nanoparticles in ethanol (B145695).

-

Dry the nanoparticles in a vacuum oven at 60°C for 12 hours.

-

Workflow for Co-Precipitation Synthesis of this compound Nanoparticles

Caption: Workflow for the synthesis of this compound nanoparticles via co-precipitation.

Hydrothermal Synthesis

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This method can produce highly crystalline nanoparticles with controlled morphology.

Experimental Protocol:

-

Precursor Preparation:

-

Dissolve 1 mmol of lead(II) acetate (B1210297) (Pb(CH3COO)2) and 2 mmol of potassium iodate (KIO3) in 50 mL of deionized water in a beaker.

-

Adjust the pH of the solution to a desired value (e.g., 5, 7, or 9) using nitric acid or ammonium (B1175870) hydroxide (B78521) to study its effect on nanoparticle morphology.

-

-

Reaction:

-

Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to 180°C for 12 hours.

-

-

Cooling and Collection:

-

Allow the autoclave to cool to room temperature naturally.

-

Collect the resulting white precipitate by centrifugation.

-

-

Washing and Drying:

-

Wash the product with deionized water and ethanol several times.

-

Dry the final product in a vacuum oven at 80°C for 6 hours.

-

Workflow for Hydrothermal Synthesis of this compound Nanoparticles

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Sonochemical Method

The sonochemical method utilizes the acoustic cavitation generated by high-intensity ultrasound to create localized hot spots with high temperatures and pressures, which can drive chemical reactions and facilitate the formation of nanoparticles.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare an aqueous solution containing 0.05 M lead(II) nitrate and 0.1 M potassium iodate.

-

Optionally, a surfactant such as polyvinylpyrrolidone (B124986) (PVP) can be added to the solution to control particle size and prevent agglomeration.

-

-

Sonication:

-

Immerse the tip of a high-intensity ultrasonic probe into the precursor solution.

-

Sonicate the solution for 1 hour at room temperature.

-

-

Washing and Collection:

-

After sonication, collect the precipitate by centrifugation.

-

Wash the nanoparticles with deionized water and ethanol to remove impurities.

-

-

Drying:

-

Dry the product under vacuum at 60°C.

-

Characterization of this compound Nanoparticles

A variety of analytical techniques can be used to characterize the synthesized this compound nanoparticles. The following table summarizes the expected characterization data based on studies of analogous lead-based and metal iodate nanoparticles.

| Characterization Technique | Parameter Measured | Expected Results for this compound Nanoparticles (Analogous Data) |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Particle size ranging from 20-200 nm depending on synthesis method. PDI < 0.3 for a relatively monodisperse sample. |

| Transmission Electron Microscopy (TEM) | Particle Size, Morphology, Crystallinity | Spherical or rod-shaped nanoparticles. Size consistent with DLS. Selected area electron diffraction (SAED) can confirm crystallinity. |

| Scanning Electron Microscopy (SEM) | Surface Morphology, Agglomeration | Visualization of nanoparticle aggregates and overall sample morphology. |

| X-ray Diffraction (XRD) | Crystal Structure, Crystallite Size | Diffraction peaks corresponding to the crystal structure of Pb(IO3)2. Scherrer equation can be used to estimate primary crystallite size. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Chemical Bonds | Characteristic absorption bands for the I-O stretching and bending vibrations in the iodate group. |

| UV-Vis Spectroscopy | Optical Properties, Band Gap | An absorption edge in the UV region can be used to calculate the optical band gap. |

| Zeta Potential Analysis | Surface Charge, Colloidal Stability | A zeta potential value significantly different from zero (e.g., > +30 mV or < -30 mV) indicates good colloidal stability. |

Signaling Pathways and Logical Relationships

The formation of nanoparticles via precipitation follows a well-understood logical pathway involving nucleation and growth.

General Mechanism of Nanoparticle Formation via Precipitation

Caption: General mechanism of nanoparticle formation through precipitation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound nanoparticles. While direct literature is sparse, the adaptation of established methods for similar materials, such as co-precipitation, hydrothermal synthesis, and sonochemistry, offers promising routes for the successful production of these nanomaterials. The detailed protocols and expected characterization data presented herein are intended to serve as a valuable resource for researchers and scientists venturing into this novel area of materials science. Careful control of synthesis parameters such as precursor concentration, temperature, pH, and the use of surfactants will be crucial in tailoring the size, morphology, and properties of the resulting this compound nanoparticles for various applications.

An In-depth Technical Guide to the Thermal Decomposition of Lead(II) Iodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) iodate (B108269), Pb(IO₃)₂, is an inorganic compound whose thermal stability and decomposition characteristics are of significant interest in various fields, including materials science and analytical chemistry. This document provides a comprehensive technical overview of the thermal decomposition of lead(II) iodate. It details the multi-stage decomposition pathway, presents quantitative data from thermoanalytical studies, and outlines the experimental protocols used for its characterization. The guide is intended to serve as a foundational resource for professionals requiring a detailed understanding of the high-temperature behavior of this compound.

Introduction

Lead(II) iodate (Pb(IO₃)₂) is a white, crystalline solid with a molar mass of 557.01 g/mol .[1] While most iodate compounds are known to be insoluble in water and decompose before melting, understanding the precise mechanism and products of this decomposition is crucial for its application and handling at elevated temperatures.[2] Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are primary tools for investigating these processes. Studies have shown that lead iodate crystals are thermally stable up to 300°C, after which they undergo a complex, multi-stage decomposition process.[2] This guide synthesizes the available data to present a clear picture of this thermal behavior.

Thermal Decomposition Pathway

The thermal decomposition of lead(II) iodate is not a simple, one-step process. It occurs in distinct stages, each characterized by specific temperature ranges, mass loss events, and the evolution of gaseous products. The process begins at approximately 300°C and concludes at nearly 1000°C, ultimately yielding lead(II) oxide (PbO) as the final solid residue.[2]

A minor endothermic peak is often observed around 401°C, which is attributed to a phase transition of the this compound crystal, as no corresponding mass loss is detected at this temperature.[2] The primary decomposition is characterized by two major stages involving the release of iodine and oxygen.

Caption: Thermal decomposition pathway of Lead(II) Iodate.

Quantitative Decomposition Data

Thermogravimetric (TG) and Differential Thermal Analysis (DTA) provide quantitative data on the decomposition process. The following table summarizes the key findings from the thermal analysis of lead(II) iodate crystals in a static nitrogen atmosphere.[2]

| Stage | Temperature Range (°C) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Evolved Products | Solid Residue | DTA/DTG Peaks (°C) |

| Phase Transition | ~401 | No mass loss | - | - | Pb(IO₃)₂ | Endothermic peak at 401 |

| Stage 1 | 300 - 715 | 57.31 | 57.10 | I₂ + 2O₂ | Intermediate | Endothermic peak at 510.28 |

| Stage 2 | 750 - 995 | 2.91 | 2.87 | ½O₂ | PbO | Endothermic peak at 980 |

| Final Residue | > 995 | - | - | - | 38.30% (PbO) | - |

Table 1: Summary of Quantitative Data from Thermal Analysis of Pb(IO₃)₂.[2]

The close agreement between the experimental and calculated mass loss at each stage provides strong evidence for the proposed decomposition pathway. The first stage accounts for the loss of all iodine and a significant portion of the oxygen, while the second, slower stage involves the loss of the remaining oxygen to form the stable lead(II) oxide residue.[2]

Experimental Protocols

A thorough investigation of thermal decomposition requires precise and well-controlled experimental procedures. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[3][4]

Thermogravimetric / Differential Thermal Analysis (TG/DTA)

This protocol is based on methodologies reported for the analysis of this compound crystals.[2]

-

Instrumentation: A simultaneous TG/DTA thermal analyzer (e.g., Diamond TG/DTA) is used.

-

Sample Preparation: A precise amount of the lead(II) iodate sample is weighed. For example, an initial weight of 41.140 mg has been used.[2] The sample is placed in an appropriate crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere to prevent unwanted side reactions like oxidation. A static or flowing inert atmosphere, such as nitrogen or argon, is typically used.[2][5]

-

Heating Program: The sample is subjected to a linear heating ramp. A heating rate of 50°C min⁻¹ has been reported for this compound.[2] The temperature range should be sufficient to cover the entire decomposition process, for instance, from room temperature to 1000°C.

-

Data Acquisition: The instrument continuously records the sample's mass (TG), the temperature difference between the sample and a reference (DTA), and the rate of mass change (DTG) as a function of temperature.

-

Analysis: The resulting TG curve is analyzed to determine the temperature ranges of decomposition and the percentage of mass loss for each step. The DTA curve reveals whether these transitions are endothermic or exothermic.

Evolved Gas Analysis (EGA)

To identify the gaseous products released during decomposition, the thermal analyzer can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

TG-MS/FTIR Coupling: The gas outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line to prevent condensation of the evolved products.

-

Mass Spectrometry: As the sample is heated, the MS continuously scans a range of mass-to-charge ratios, allowing for the identification of evolved species like O₂ (m/z = 32) and I₂ (m/z = 254) in real-time.

-

FTIR Spectroscopy: The evolved gas stream flows through an IR gas cell, and spectra are collected continuously. This allows for the identification of IR-active gases.

Characterization of Solid Residues

The composition of the solid intermediates and the final residue can be determined using techniques like X-ray Diffraction (XRD).

-

Procedure: A TGA experiment is run and stopped at a specific temperature corresponding to the end of a decomposition stage.

-

Sample Recovery: The sample is cooled to room temperature under an inert atmosphere and carefully removed from the crucible.

-

XRD Analysis: Powder XRD is performed on the recovered residue. The resulting diffraction pattern is compared with standard databases (e.g., JCPDS) to identify the crystalline phases present, such as the final PbO residue.[2]

Caption: Workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of lead(II) iodate is a well-defined, multi-stage process that has been effectively characterized by thermoanalytical techniques. It remains stable up to 300°C, after which it decomposes in two primary stages between 300°C and 995°C, evolving iodine and oxygen gas and resulting in a final stable residue of lead(II) oxide.[2] The quantitative data and experimental protocols detailed in this guide provide a solid framework for researchers and scientists working with this compound at elevated temperatures, ensuring a thorough understanding of its material properties and potential hazards.

References

Lead Iodate: Chemical Formula, Properties, and Applications

An In-depth Technical Guide to Lead Iodate (B108269)

This technical guide provides a comprehensive overview of lead(II) iodate, an inorganic compound with significant applications in analytical chemistry. The document details its chemical and physical properties, methods of synthesis, and a protocol for its use in the quantitative analysis of lead.

Chemical and Physical Properties

Lead(II) iodate, with the chemical formula Pb(IO₃)₂, is a white, heavy crystalline powder.[1] It is characterized by its low solubility in water and its thermal decomposition at elevated temperatures. The compound exists in at least two crystalline forms: a more common orthorhombic structure and a triclinic modification.[1][2][3]

Data Presentation: Summary of Quantitative Data

| Property | Value |

| Chemical Formula | Pb(IO₃)₂ |

| Molar Mass | 557.01 g/mol [1] |

| Appearance | White crystalline powder[1] |

| Density | 6.5 g/cm³[1][4][5][6][7] |

| Melting Point | 300 °C (572 °F; 573 K) with decomposition[1][4][5][6][7][8] |

| Solubility in Water | 3.61 x 10⁻⁵ M[1] or 0.00307 g/100 g at 25 °C[4] |

| Solubility Product (Ksp) | 3.69 x 10⁻¹³[1][9] |

| Crystal Structure | Orthorhombic[1][3] and Triclinic[2] |

| CAS Number | 25659-31-8[1][4] |

Experimental Protocols

This protocol describes the synthesis of lead(II) iodate by the reaction of lead(II) nitrate (B79036) and potassium iodate in an aqueous solution.[1]

Materials:

-

Lead(II) nitrate (Pb(NO₃)₂)

-

Potassium iodate (KIO₃)

-

Deionized water

-

Beakers

-

Stirring rod

-

Burettes

-

Buchner funnel and filter paper

-

Drying oven

Methodology:

-

Prepare a solution of lead(II) nitrate by dissolving a precisely weighed amount in deionized water.

-

Prepare a solution of potassium iodate, ensuring the molar ratio of potassium iodate to lead(II) nitrate is 2:1.

-

Simultaneously add the two solutions dropwise into a beaker containing a known volume of deionized water at approximately 60 °C, while continuously stirring.[1]

-

A white precipitate of lead(II) iodate will form immediately.

-

Continue stirring for a period to ensure complete reaction.

-

Allow the precipitate to settle, then decant the supernatant.

-

Wash the precipitate with deionized water multiple times to remove any unreacted ions.

-

Collect the lead(II) iodate precipitate by vacuum filtration using a Buchner funnel.

-

Dry the collected solid in an oven at a temperature below its decomposition point (e.g., 80-100 °C) until a constant weight is achieved.

This protocol outlines the use of lead(II) iodate for the quantitative analysis of lead in an ore sample.[1]

Materials:

-

Ore sample containing lead

-

Nitric acid (HNO₃)

-

Sulfuric acid (H₂SO₄)

-

Potassium iodate (KIO₃)

-

Hydrochloric acid (HCl)

-

Chloroform (B151607) (CHCl₃)

-

Standardized titrant (e.g., sodium thiosulfate)

-

Starch indicator

-

Filtration apparatus

-

Titration equipment

Methodology:

-

Sample Digestion: Digest a known weight of the ore sample with nitric acid to dissolve the lead content.

-

Precipitation of Lead Sulfate (B86663): Add sulfuric acid to the solution to precipitate the lead as lead(II) sulfate (PbSO₄).

-

Separation: Separate the lead(II) sulfate precipitate by filtration and wash it to remove impurities.

-

Conversion to Lead Iodate: Dissolve the lead(II) sulfate precipitate in a suitable solvent and then slightly acidify the solution. Add a solution of potassium iodate to precipitate the lead as lead(II) iodate (Pb(IO₃)₂).[1]

-

Titration: Isolate the lead(II) iodate precipitate and dissolve it in hydrochloric acid. Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution in the presence of chloroform and a starch indicator to determine the amount of lead in the original ore sample.[1]

Mandatory Visualizations

References

- 1. Lead(II) iodate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. tijer.org [tijer.org]

- 4. lead(II) iodate [chemister.ru]

- 5. 25659-31-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Cas 25659-31-8,this compound | lookchem [lookchem.com]

- 7. This compound CAS#: 25659-31-8 [m.chemicalbook.com]

- 8. akjournals.com [akjournals.com]

- 9. Solubility Products [gchem.cm.utexas.edu]

An In-depth Technical Guide to the Physical Properties of Lead Iodate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of lead iodate (B108269) (Pb(IO₃)₂) crystals. The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Crystallographic Properties

Lead iodate (Pb(IO₃)₂) is known to crystallize in at least two different polymorphs: orthorhombic and triclinic. The orthorhombic structure is the more commonly reported phase when synthesized at room temperature.

A triclinic modification of this compound has also been synthesized under hydrothermal conditions. This phase is reported to have a more complex structure than the orthorhombic modification.[1]

Table 1: Crystallographic Data for this compound

| Property | Value | Crystal System |

| Lattice Parameters | a = 6.09 Å, b = 16.68 Å, c = 5.58 Å | Orthorhombic |

Note: Detailed atomic coordinates and space group information for the orthorhombic phase are not consistently available in the reviewed literature. A new triclinic modification has been reported, indicating the complexity of this material's crystallography.[1][2]

Solubility

This compound is sparingly soluble in water. Its solubility is often quantified by the solubility product constant (Ksp).

Table 2: Solubility Data for this compound

| Property | Value | Temperature |

| Solubility Product (Ksp) | 3.69 x 10⁻¹³ | 25 °C |

| Molar Solubility | 3.61 x 10⁻⁵ M | 25 °C |

Thermal Properties

This compound crystals exhibit notable thermal stability. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques to evaluate their behavior upon heating.

Table 3: Thermal Properties of this compound

| Property | Value/Observation |

| Decomposition Temperature | ~300 °C |

| Thermal Stability | Stable up to approximately 300 °C.[2] |

| Decomposition Products | Evolution of oxygen and iodine upon decomposition.[2] |

Optical Properties

This compound belongs to the family of metal iodates, which are known for their promising non-linear optical (NLO) properties.[2] This is often attributed to the electronic structure of the iodate anion (IO₃)⁻. The primary NLO phenomenon of interest in these materials is second-harmonic generation (SHG), where high-intensity light is converted to light with double the frequency.

Mechanical Properties

There is a notable lack of experimentally determined quantitative data on the mechanical properties of this compound crystals in the available scientific literature. Properties such as Vickers hardness and Young's modulus have not been reported. For context, the metallic lead has a Vickers hardness of approximately 5 MPa and a Young's modulus of about 14 GPa.[4]

Experimental Protocols

Synthesis of this compound Crystals (Gel Diffusion Method)

The single diffusion gel method is a common technique for growing this compound crystals at room temperature, owing to their low solubility in water and decomposition before melting.[2]

Materials:

-

Sodium Metasilicate (B1246114) (SMS) solution

-

Acetic acid

-

Lead Acetate (B1210297) or Lead Nitrate solution

-

Potassium Iodate solution

-

Test tubes (e.g., 15 cm length, 2.5 cm diameter)

-

Beakers

-

Magnetic stirrer

-

pH meter

-

Double distilled water

Procedure:

-

Gel Preparation: A gel is prepared at a constant room temperature by adding a sodium metasilicate solution dropwise to a solution of acetic acid with constant stirring until a pH of 4.1 to 4.4 is achieved.

-

Gel Setting: The mixture is then transferred into a test tube. The mouth of the test tube is covered with cotton to prevent contamination. The gel is allowed to set for approximately 10 days, followed by an aging period of 2 days.

-

Reactant Addition: A solution of lead acetate (e.g., 1N) is carefully poured over the set gel, ensuring the gel surface is not disturbed.

-

Crystal Growth: The test tube is left undisturbed at room temperature. This compound crystals will grow via the diffusion of the lead acetate into the gel and its reaction with the potassium iodate incorporated within the gel. Crystal growth can be observed over several days.

-

Harvesting and Cleaning: Once the crystal growth is complete, the crystals are carefully removed from the gel. They are then washed with double distilled water and acetone and subsequently dried.

Powder X-ray Diffraction (PXRD) Analysis

PXRD is used to determine the crystal structure, lattice parameters, and phase purity of the synthesized this compound crystals.

Instrumentation:

-

Powder X-ray diffractometer

-

CuKα radiation source (λ = 1.5418 Å) with a Ni filter

-

Sample holder

Procedure:

-

Sample Preparation: A representative sample of the grown this compound crystals is finely ground into a homogenous powder using an agate mortar and pestle.

-

Mounting: The powdered sample is mounted onto the sample holder of the diffractometer.

-

Data Collection: The X-ray diffraction pattern is recorded over a specific 2θ range (e.g., 10-80°) with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-values). These d-values, along with the peak intensities, are compared with standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the material's identity and crystal structure. The lattice parameters are then refined from the indexed diffraction peaks.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition behavior of this compound crystals.

Instrumentation:

-

Thermogravimetric analyzer with a sensitive microbalance

-

Furnace capable of controlled heating rates

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, precisely weighed amount of the this compound crystal powder (e.g., 41.140 mg) is placed in a sample pan (e.g., alumina (B75360) or platinum).[2]

-

Instrument Setup: The sample pan is placed on the microbalance within the TGA furnace. The furnace is sealed, and a continuous flow of an inert gas, such as nitrogen, is established to provide a non-reactive atmosphere.[2]

-

Heating Program: The sample is heated from ambient temperature to a higher temperature (e.g., 1000 °C) at a constant heating rate (e.g., 50 °C/min).[2]

-

Data Recording: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve, which plots the percentage of weight loss versus temperature, is analyzed to determine the onset of decomposition and the temperature ranges of different decomposition stages.

References

An In-depth Technical Guide to Lead Iodate: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead iodate (B108269) (Pb(IO₃)₂), a compound of interest in various chemical and research applications. This document outlines its chemical and physical properties, detailed safety and toxicological data, a hypothetical experimental protocol for its quantitative analysis, and visual representations of its toxicological pathway and safe handling procedures. The information is intended for professionals in research and development who may work with or encounter this substance.

Chemical and Physical Properties of Lead Iodate

This compound is an inorganic salt with the chemical formula Pb(IO₃)₂. It is a white, crystalline solid that is sparingly soluble in water. The following table summarizes its key quantitative properties.

| Property | Value | Reference |

| CAS Number | 25659-31-8 | [1] |

| Molecular Formula | Pb(IO₃)₂ | [2] |

| Molar Mass | 557.01 g/mol | [2] |

| Appearance | White crystalline powder | [3][4][5] |

| Density | 6.5 g/cm³ | [2][5] |

| Melting Point | 300 °C (572 °F; 573 K) (decomposes) | [2][5] |

| Water Solubility | 0.0254 g/L at 25°C | [5] |

| Solubility Product (Ksp) | 3.69 × 10⁻¹³ | [2] |

Safety and Toxicological Data

This compound is a hazardous substance that requires careful handling. As a lead compound, its toxicity is of significant concern. It is classified as an oxidizer and is harmful if swallowed or inhaled. Furthermore, it is suspected of causing cancer, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[1][3][4][6][7] It is also very toxic to aquatic life with long-lasting effects.[1][6][8]

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for this compound:

| Hazard Class | Category | Hazard Statement |

| Oxidizing solids | Category 2 | H272: May intensify fire; oxidizer |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Carcinogenicity | Category 1B | H350: May cause cancer |

| Reproductive toxicity | Category 1A | H360: May damage fertility or the unborn child |

| Specific target organ toxicity, repeated exposure | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the aquatic environment, long-term hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Data compiled from multiple sources.[1][6][8]

Toxicological Summary

The primary toxicological concern with this compound stems from the presence of lead. Lead is a systemic toxicant that can affect multiple organ systems. The table below summarizes key toxicological information.

| Toxicological Endpoint | Effect | Reference |

| Neurotoxicity | Interferes with synaptogenesis, neurotransmitter release, and calcium-dependent signaling pathways.[9][10] Can lead to cognitive and behavioral impairments, particularly in children.[9] | [9][10] |

| Hematotoxicity | Disrupts heme synthesis by inhibiting key enzymes, leading to anemia. | [9] |

| Nephrotoxicity | Can cause kidney damage with chronic exposure. | [3] |

| Reproductive Toxicity | May damage fertility and the unborn child.[1][3][6][8] | [1][3][6][8] |

| Carcinogenicity | Classified as a probable or reasonably anticipated human carcinogen.[3] | [3] |

Experimental Protocol: Volumetric Determination of Lead as this compound

The following is a hypothetical, detailed experimental protocol for the quantitative determination of lead in a sample by precipitation as this compound, followed by titration. This method is a classic analytical technique.

Objective: To determine the concentration of lead(II) ions in an aqueous solution.

Materials:

-

Lead(II) nitrate (B79036) solution of unknown concentration

-

Standardized potassium iodate (KIO₃) solution (e.g., 0.1 M)

-

Nitric acid (HNO₃), dilute (e.g., 1 M)

-

Potassium iodide (KI)

-

Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Deionized water

-

Burettes, pipettes, beakers, Erlenmeyer flasks, volumetric flasks, analytical balance, filtration apparatus

Procedure:

-

Sample Preparation:

-

Pipette a known volume (e.g., 25.00 mL) of the lead(II) nitrate solution into a 250 mL beaker.

-

Acidify the solution by adding a few drops of dilute nitric acid.

-

-

Precipitation of this compound:

-

Heat the solution to about 60-70°C.

-

Slowly, and with constant stirring, add a known excess of the standardized potassium iodate solution to precipitate the lead as lead(II) iodate (Pb(IO₃)₂).

-

Allow the mixture to cool to room temperature and then let the precipitate settle.

-

-

Isolation and Washing of the Precipitate:

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with small portions of a saturated solution of this compound in water to remove any excess potassium iodate, and then with a small amount of cold deionized water.

-

Dry the precipitate in an oven at 110°C to a constant weight.

-

-

Iodometric Titration of Excess Iodate:

-

Combine the filtrate and washings from step 3.3 into a volumetric flask and dilute to a known volume.

-

Take a known aliquot of this solution and transfer it to an Erlenmeyer flask.

-

Add an excess of solid potassium iodide (KI) to the flask. The excess iodate from the precipitation step will react with the iodide to form iodine (I₂). IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

Add a few drops of starch indicator solution. The solution should turn a deep blue-black.

-

Continue the titration with sodium thiosulfate until the blue color disappears.

-

-

Calculations:

-

Calculate the moles of excess potassium iodate from the titration results.

-

Calculate the initial moles of potassium iodate added.

-

The difference between the initial and excess moles of iodate gives the moles of iodate that reacted with the lead.

-

From the stoichiometry of the precipitation reaction (Pb²⁺ + 2IO₃⁻ → Pb(IO₃)₂), calculate the moles of lead in the original sample.

-

Calculate the concentration of lead in the original solution.

-

Visualizations

Signaling Pathway of Lead Neurotoxicity

Lead exerts its neurotoxic effects primarily by interfering with calcium-dependent processes within neurons. The following diagram illustrates a simplified signaling pathway affected by lead, leading to impaired neurotransmitter release.

Caption: Simplified pathway of lead-induced neurotoxicity via inhibition of calcium channels.

Experimental Workflow for this compound Handling and Spill Response

Safe handling of this compound is paramount. The following diagram outlines the logical workflow for its use in a laboratory setting, including spill response procedures.

Caption: Workflow for safe handling and spill response for this compound.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. Lead(II) iodate - Wikipedia [en.wikipedia.org]

- 3. This compound | I2O6Pb | CID 24884402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound CAS#: 25659-31-8 [m.chemicalbook.com]

- 6. geneseo.edu [geneseo.edu]

- 7. Lead(II) iodide - Wikipedia [en.wikipedia.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemistry and History of Lead Iodate: A Technical Guide

Abstract

Lead(II) iodate (B108269), Pb(IO₃)₂, is an inorganic compound that has been a subject of scientific interest due to its low solubility and utility in analytical chemistry. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and physicochemical properties of lead iodate. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound. This document outlines historical and modern experimental protocols, presents quantitative data in a structured format, and visualizes key processes using Graphviz diagrams.

Introduction

Lead(II) iodate is a white, crystalline solid that is sparingly soluble in water. Its primary significance lies in its historical and ongoing use in gravimetric and volumetric analysis for the determination of lead. While not as widely known as other lead salts, its distinct properties have secured it a niche in the annals of analytical and inorganic chemistry. This guide delves into the origins of its discovery, the evolution of its synthesis, and a detailed compilation of its known characteristics.

History and Discovery

While a definitive first synthesis is not clearly documented in a single seminal publication, the study of this compound is intrinsically linked to the broader exploration of iodic acid and its salts in the 19th century. The German chemist Carl Friedrich Rammelsberg (1813-1899) was a prominent figure in this field. His extensive work on mineral chemistry and the salts of various acids, including his investigations into iodates and periodates, strongly suggests his involvement in the early characterization of this compound. Rammelsberg was a meticulous experimentalist who authored several comprehensive handbooks on mineral and inorganic chemistry, and it is within this body of work that the early understanding of this compound was likely first systematically recorded.[1][2][3]

The primary impetus for the study of this compound in the 19th and early 20th centuries was its application in quantitative chemical analysis. The low solubility of this compound made it an ideal candidate for the gravimetric determination of lead.[4] Furthermore, the reaction of lead salts with potassium iodate became a cornerstone of volumetric analysis methods for lead quantification.[4]

Physicochemical Properties

This compound is characterized by a set of distinct physical and chemical properties that are summarized in the tables below.

Table 1: General Properties of Lead(II) Iodate

| Property | Value | Reference |

| Molecular Formula | Pb(IO₃)₂ | [4] |

| Molar Mass | 557.01 g/mol | [4] |

| Appearance | White crystalline powder | [4] |

| Density | 6.5 g/cm³ | [4] |

| Melting Point | Decomposes at 300 °C | [4] |

Table 2: Solubility Data for Lead(II) Iodate

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | 0.0024 | 20 | |

| Water | 3.61 x 10⁻⁵ M | 25 | [4] |

| Nitric Acid | Slightly soluble | - | |

| Ammonia | Insoluble | - | |

| Ethanol | Insoluble | - |

Table 3: Crystallographic Data for Lead(II) Iodate

| Crystal System | Space Group | Reference |

| Orthorhombic | - | [4] |

| Triclinic | P-1 |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through several well-established methods. The following sections provide detailed protocols for both historical and modern approaches.

Classical Synthesis by Precipitation

This method, dating back to the 19th century, remains a common and straightforward way to prepare this compound.

Principle: A soluble lead salt is reacted with a soluble iodate salt in an aqueous solution, leading to the precipitation of insoluble lead(II) iodate.

Reactants:

-

Lead(II) nitrate (B79036) (Pb(NO₃)₂) or Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

-

Potassium iodate (KIO₃) or Sodium iodate (NaIO₃)

-

Distilled water

Procedure:

-

Prepare a 0.1 M solution of a soluble lead salt (e.g., lead nitrate) in distilled water.

-

Prepare a 0.2 M solution of a soluble iodate salt (e.g., potassium iodate) in distilled water.

-

Slowly add the lead salt solution to the iodate salt solution with constant stirring. A white precipitate of lead(II) iodate will form immediately.

-

Continue stirring for 10-15 minutes to ensure complete precipitation.

-

Allow the precipitate to settle.

-

Filter the precipitate using a Buchner funnel and filter paper.

-

Wash the precipitate with distilled water to remove any soluble impurities.

-

Dry the precipitate in an oven at 110 °C to a constant weight.

Chemical Equation: Pb(NO₃)₂(aq) + 2KIO₃(aq) → Pb(IO₃)₂(s) + 2KNO₃(aq)

Diagram of the Classical Precipitation Workflow:

Gravimetric Analysis of Lead as this compound

This historical method is used for the quantitative determination of lead in a sample.

Principle: Lead is precipitated as this compound from a solution, and the mass of the dried precipitate is used to calculate the amount of lead in the original sample.

Procedure:

-

Dissolve a known mass of the lead-containing sample in a suitable solvent.

-

Adjust the pH of the solution to be slightly acidic.

-

Add a solution of potassium iodate in excess to ensure complete precipitation of lead as this compound.

-

Heat the solution gently to coagulate the precipitate.

-

Allow the solution to cool and the precipitate to settle completely.

-

Filter the precipitate through a pre-weighed sintered glass crucible.

-

Wash the precipitate with a dilute solution of potassium iodate and then with a small amount of cold distilled water.

-

Dry the crucible and precipitate in an oven at 120 °C to a constant mass.

-

Calculate the mass of lead in the original sample based on the mass of the this compound precipitate.

Diagram of the Gravimetric Analysis Workflow:

Signaling Pathways and Biological Role

As a simple inorganic salt, lead(II) iodate is not known to be directly involved in specific biological signaling pathways in the same manner as complex organic molecules. Its biological effects are primarily attributed to the toxicity of the lead(II) ion. Lead is a potent neurotoxin and has no known biological function in humans.[3][5][6] It can interfere with numerous physiological processes by mimicking other divalent cations, particularly calcium and zinc, thereby disrupting cellular signaling and enzyme function.[7][8][9]

The primary health concerns associated with lead exposure include neurotoxicity, particularly in children, nephrotoxicity, and adverse effects on the hematopoietic system.[3][5] There is no evidence to suggest that the iodate anion mitigates the toxicity of lead; therefore, this compound should be handled with the same precautions as other soluble lead compounds.

Conclusion

Lead(II) iodate, a compound with a rich history rooted in the development of analytical chemistry, continues to be a substance of interest for its well-defined properties and straightforward synthesis. While its direct applications may be limited in the modern era of instrumental analysis, an understanding of its chemistry provides valuable context for the historical development of quantitative analysis and serves as a fundamental example of precipitation chemistry. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

References

- 1. chem.tamu.edu [chem.tamu.edu]

- 2. Precipitation of Lead Iodide | Harvard Natural Sciences Lecture Demonstrations [sciencedemonstrations.fas.harvard.edu]

- 3. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead(II) iodate - Wikipedia [en.wikipedia.org]

- 5. Lead toxicity: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pathways – Lead Poisoning [sites.tufts.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Thermal Behavior of Lead(II) Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and thermal stability of lead(II) iodate (B108269), Pb(IO₃)₂. The information is compiled from various scientific sources to support research and development activities where the properties of this inorganic compound are of interest.

Introduction to Lead(II) Iodate

Lead(II) iodate is an inorganic compound that exists as a heavy white powder. It is known to have distinct crystallographic forms and exhibits specific thermal decomposition behavior. Understanding these properties is crucial for its application in various scientific and industrial fields.

Crystallographic Data

Lead(II) iodate has been identified in at least two different crystal structures: an orthorhombic form and a triclinic modification.

Table 1: Crystallographic Data for Lead(II) Iodate Polymorphs

| Crystal System | Space Group | Lattice Parameters | Synthesis Method | Reference |

| Orthorhombic | - | a = 6.09 Å, b = 16.68 Å, c = 5.58 Å | Single diffusion gel method at room temperature | [1] |

| Triclinic | P-1 | - | Hydrothermal conditions | [2] |

Note: Detailed lattice parameters for the triclinic modification were not available in the reviewed literature.

Thermal Stability and Decomposition

Thermal analysis of lead(II) iodate reveals that it is stable up to 300°C.[1] Above this temperature, it undergoes a two-stage decomposition process, ultimately yielding lead(II) oxide (PbO) as the final residue. The decomposition process involves the evolution of oxygen and iodine gas.

Table 2: Thermal Decomposition Data for Lead(II) Iodate

| Temperature Range | Process | Weight Loss (Experimental) | Weight Loss (Calculated) | Evolved Products | Reference |

| Room Temp - 290°C | Loss of bound surface water | - | - | H₂O | [1] |

| 300°C - 715°C | First stage of decomposition | 57.31% | 57.10% | O₂, I₂ | [1] |

| 750°C - 995°C | Second stage of decomposition | 2.91% | 2.87% | O₂ | [1] |

A minor endothermic peak is observed at 401°C in Differential Thermal Analysis (DTA), which is attributed to a phase transition as no weight loss occurs at this temperature.[1]

Thermal Decomposition Pathway

The following diagram illustrates the sequential decomposition of lead(II) iodate upon heating.

Caption: Thermal decomposition of lead(II) iodate.

Phase Diagram and Stability under Pressure

Experimental Protocols

Synthesis of Orthorhombic Lead(II) Iodate via Single Diffusion Gel Method

This method allows for the growth of single crystals of orthorhombic lead(II) iodate at room temperature.

Materials:

-

Sodium metasilicate (B1246114) solution

-

Acetic acid (2N)

-

Lead nitrate (B79036) (AR grade)

-

Potassium iodate (AR grade)

-

Test tubes (15 cm length, 2.5 cm diameter)

-

Double distilled water

-

Acetone

Procedure:

-

Prepare a gel by adding sodium metasilicate solution dropwise to a solution of acetic acid (5 ml, 2N) with constant stirring until a pH of 4.1 to 4.4 is achieved.

-

Transfer the mixture to a test tube and cover the mouth with a cotton plug to prevent contamination.

-

Allow the gel to set for approximately 10 days, followed by an aging period of 2 days.

-

Carefully pour a 1N solution of lead nitrate over the set gel.

-

Crystal growth will be observable over subsequent days.

-

Once growth is complete, carefully remove the crystals from the gel.

-

Wash the crystals with double distilled water and acetone, and then air dry.

Synthesis of Triclinic Lead(II) Iodate via Hydrothermal Method

A new triclinic modification of lead(II) iodate can be obtained under hydrothermal conditions.[2] Specific details of the experimental parameters such as precursor concentrations, temperature, pressure, and reaction time for this synthesis were not fully detailed in the available literature.

Characterization Techniques

-

Purpose: To determine the crystal structure and lattice parameters.

-

Instrumentation: Phillips X-ray diffractometer with Ni-filtered CuKα radiation (λ = 1.5418 Å).

-

Operating Conditions: The specific voltage and current used in the literature were not mentioned.

-

Purpose: To study the thermal stability and decomposition behavior.

-

Sample Preparation: An initial sample weight of 41.140 mg was used.

-

Experimental Conditions: The analysis is conducted in a static nitrogen atmosphere with a heating rate of 50 °C min⁻¹.[1]

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and characterization of lead(II) iodate crystals using the gel method.

Caption: Workflow for lead(II) iodate synthesis.

Conclusion

This technical guide has summarized the available data on the crystal structure, thermal stability, and synthesis of lead(II) iodate. The compound is known to exist in orthorhombic and triclinic forms and is thermally stable up to 300°C, after which it undergoes a two-stage decomposition. While detailed experimental protocols for its synthesis and characterization are provided, a complete pressure-temperature phase diagram remains an area for future research. The presented information serves as a valuable resource for professionals working with this material.

References

theoretical calculations of lead iodate properties

An In-depth Technical Guide to the Theoretical Calculation of Lead Iodate (B108269) Properties

Introduction

Lead(II) iodate, Pb(IO₃)₂, is an inorganic compound with notable physical and chemical properties that make it a material of interest for various applications, including nonlinear optics. A thorough understanding of its structural, electronic, and optical characteristics at a fundamental level is crucial for the design and development of new functional materials. Theoretical calculations, primarily based on Density Functional Theory (DFT), provide a powerful framework for elucidating these properties from first principles.

This technical guide is intended for researchers, scientists, and professionals in materials science and drug development. It provides a comprehensive overview of the theoretical methodologies used to calculate the properties of lead iodate. The guide details the known structural information, outlines the computational protocols for determining electronic, vibrational, and optical properties, and presents a framework for data organization and visualization.

Crystal Structure of this compound

The foundation of any theoretical calculation on a crystalline solid is its atomic structure. This compound is known to exist in at least two different crystal structures (polymorphs): an orthorhombic phase and a triclinic phase.

-

Orthorhombic this compound : This is a well-known phase, and its structure has been characterized experimentally using X-ray diffraction (XRD).

-

Triclinic this compound : A newer modification of this compound, with the space group P-1, has been synthesized under hydrothermal conditions.[1] This phase exhibits a more complex structure compared to its orthorhombic counterpart. In this structure, the lead (Pb) and iodine (I) atoms are arranged in layers, and the iodate groups ([IO₃]⁻) maintain their characteristic umbrella-like configuration.[1]

The distinct atomic arrangements in these polymorphs are expected to give rise to different physical properties, making a comparative theoretical study particularly valuable.

Data Presentation: Properties of this compound

Effective data management is critical for comparing theoretical results with experimental findings and for comparing different polymorphs. The following tables provide a structured format for presenting the key structural, electronic, vibrational, and optical properties of this compound.

Crystallographic Data

This table summarizes the known experimental lattice parameters for the two polymorphs of this compound. These values serve as the initial input for geometry optimization in theoretical calculations.

| Property | Orthorhombic Pb(IO₃)₂ | Triclinic Pb(IO₃)₂ |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Not specified | P-1 |

| Lattice Constants | a = value Åb = value Åc = value Å | a = value Åb = value Åc = value Å |

| Angles | α = β = γ = 90° | α = value °β = value °γ = value ° |

| Reference | [1] | |

| Note: Specific lattice parameter values for the orthorhombic and triclinic phases were not available in the provided search results and are represented by placeholders. |

Calculated Electronic Properties

This table provides a template for summarizing the key results from electronic structure calculations. The band gap is a critical parameter for optical and electronic applications.

| Property | Orthorhombic Pb(IO₃)₂ | Triclinic Pb(IO₃)₂ |

| Band Gap (Eg) | Calculated Value eV | Calculated Value eV |

| Band Gap Type | Direct / Indirect | Direct / Indirect |

| Electron Effective Mass | Calculated Value m₀ | Calculated Value m₀ |

| Hole Effective Mass | Calculated Value m₀ | Calculated Value m₀ |

Calculated Vibrational Properties

The vibrational modes of the crystal lattice can be probed experimentally with Raman and Infrared (IR) spectroscopy. Theoretical calculations can predict the frequencies of these modes.

| Vibrational Mode | Orthorhombic Pb(IO₃)₂ (cm⁻¹) | Triclinic Pb(IO₃)₂ (cm⁻¹) |

| Symmetric Stretch (IO₃) | Calculated Frequency | Calculated Frequency |

| Asymmetric Stretch (IO₃) | Calculated Frequency | Calculated Frequency |

| Bending Modes (IO₃) | Calculated Frequency | Calculated Frequency |

| Lattice Modes (Pb-O) | Calculated Frequency | Calculated Frequency |

Calculated Optical Properties

Theoretical calculations can determine the response of the material to electromagnetic radiation, providing key optical constants.

| Property | Orthorhombic Pb(IO₃)₂ | Triclinic Pb(IO₃)₂ |

| Refractive Index (n) | Calculated Value @ λ | Calculated Value @ λ |

| Birefringence (Δn) | Calculated Value @ λ | Calculated Value @ λ |

| Dielectric Constant (ε) | Calculated Value | Calculated Value |

Experimental Protocols: Computational Methodology

The theoretical prediction of material properties is predominantly performed using Density Functional Theory (DFT).[2][3] This section outlines the standard computational workflow and key parameters for calculating the properties of this compound.

Computational Workflow

The process begins with the crystal structure and proceeds through several computational steps to determine various properties. This workflow is illustrated in the diagram below.

Caption: Computational workflow for DFT-based property prediction of this compound.

Step-by-Step Protocol

-

Geometry Optimization:

-

Objective: To find the lowest energy (most stable) atomic configuration.

-

Procedure: Start with the experimental crystal structure. Allow the DFT code to iteratively adjust the atomic positions and lattice parameters until the forces on the atoms and the stress on the unit cell are minimized below a defined threshold.

-

Key Parameters:

-

Force convergence threshold: < 0.01 eV/Å.

-

Stress tensor convergence: < 0.1 GPa.

-

-

-

Electronic Structure Calculation:

-

Objective: To determine the electronic band structure and density of states (DOS).

-

Procedure: Using the optimized geometry, perform a self-consistent field (SCF) calculation to obtain the ground-state electron density. Then, calculate the electronic energies along high-symmetry paths in the Brillouin zone (for the band structure) and over a dense grid of k-points (for the DOS).

-

Methodology: Hybrid functionals like HSE06 are often required for accurate band gap prediction in semiconductors and insulators.

-

-

Vibrational Property Calculation:

-

Objective: To compute the phonon frequencies and vibrational modes.

-

Procedure: Use methods like Density Functional Perturbation Theory (DFPT) or the finite displacement method. These calculations yield the dynamical matrix, from which the phonon frequencies at different points in the Brillouin zone are obtained.

-

Output: The calculated frequencies correspond to Raman and IR active modes, which can be directly compared with experimental spectra.

-

-

Optical Property Calculation:

-

Objective: To determine the frequency-dependent dielectric function, which describes how the material responds to light.

-

Procedure: This is typically calculated from the electronic band structure. The imaginary part of the dielectric function is computed by summing over all possible electronic transitions from occupied to unoccupied states. The real part is then obtained via the Kramers-Kronig relations.

-

Derived Properties: From the dielectric function, other optical properties like the refractive index, absorption coefficient, and reflectivity can be derived.

-

Recommended Computational Details

-

Software: Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or similar plane-wave DFT codes.[4][5]

-

Pseudopotentials: Projector Augmented Wave (PAW) method is recommended for accurately describing the electron-ion interactions.

-

Exchange-Correlation Functional: Start with the Perdew-Burke-Erzerhof (PBE) functional for structural relaxation and preliminary electronic calculations. For accurate band gaps and optical properties, use a hybrid functional such as HSE06.[4]

-

Plane-Wave Cutoff Energy: A high cutoff energy (e.g., > 500 eV) is necessary to ensure convergence, especially due to the presence of oxygen.

-

k-point Sampling: A Monkhorst-Pack grid should be used. The density of the grid must be tested for convergence; a grid of at least 4x4x4 is a reasonable starting point for most systems.

Visualization of Structural Relationships

The properties of this compound are intrinsically linked to its crystal structure, particularly the arrangement of the lead cations and the iodate anions.

Caption: Simplified diagram of the layered structural motif in this compound.

Conclusion

This guide provides a comprehensive framework for the theoretical investigation of this compound (Pb(IO₃)₂). By employing first-principles calculations based on Density Functional Theory, researchers can obtain detailed insights into the structural, electronic, vibrational, and optical properties of its different polymorphs. The outlined computational protocols and data presentation structures offer a standardized approach to facilitate new research in this area. Such theoretical studies are invaluable for understanding the fundamental physics of this material and for guiding the experimental design of novel compounds with tailored properties for advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A review on the advancements in the characterization of the high-pressure properties of iodates: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]

An In-depth Technical Guide to the Vibrational Spectroscopy of Lead Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopy of lead iodate (B108269) (Pb(IO₃)₂), a material of interest for its nonlinear optical properties. This document details the synthesis of lead iodate crystals, the experimental protocols for their analysis using Fourier-transform infrared (FT-IR) and Raman spectroscopy, and a summary of their characteristic vibrational modes.

Introduction to the Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure and bonding within a material. In the context of this compound, these techniques are crucial for characterizing the internal vibrations of the iodate ion (IO₃⁻) and the lattice modes of the crystal. The iodate ion, a trigonal pyramid, exhibits characteristic stretching and bending vibrations that are sensitive to its crystalline environment. Analysis of the FT-IR and Raman spectra of this compound provides valuable insights into its crystal structure, the nature of the lead-iodate coordination, and the effects of any dopants or impurities.

This compound typically crystallizes in the orthorhombic space group Pccn. A triclinic modification has also been reported under hydrothermal conditions.[1][2] The vibrational spectra are a direct reflection of the crystal symmetry and the interactions between the constituent ions.

Synthesis of this compound Crystals

High-quality single crystals of this compound suitable for spectroscopic analysis can be synthesized using a single diffusion gel growth technique at room temperature.[3] This method is advantageous for compounds like this compound that are sparingly soluble in water and decompose at their melting point.

Experimental Protocol for Gel Growth Synthesis

The following protocol outlines the steps for the synthesis of this compound crystals in a silica (B1680970) gel medium:

Materials:

-

Sodium Metasilicate (B1246114) (Na₂SiO₃·9H₂O)

-

Acetic Acid (CH₃COOH)

-

Lead Acetate (B1210297) (Pb(CH₃COO)₂)

-

Potassium Iodate (KIO₃)

-

Distilled Water

-

Test tubes (15 cm length, 2.5 cm diameter)

-

Beakers

-

Stirring rod

-

Cotton plugs

Procedure:

-

Gel Preparation:

-

Prepare a solution of sodium metasilicate in distilled water.

-

In a separate beaker, prepare a solution of acetic acid (e.g., 2N).

-

Slowly add the sodium metasilicate solution to the acetic acid solution with constant stirring until a pH of 4.1 to 4.4 is achieved.

-

Transfer the resulting mixture into clean test tubes.

-

Cover the mouth of the test tubes with cotton plugs to prevent contamination and allow the gel to set for approximately 10 days.

-

-

Crystal Growth:

-

After the gel has set, allow it to age for an additional 2 days.

-

Prepare a solution of lead acetate (e.g., 1N).

-

Carefully pour the lead acetate solution over the set gel, ensuring not to disturb the gel surface.

-

The lead acetate will diffuse into the gel and react with the potassium iodate (which can be incorporated into the gel or added as a top solution) to form this compound crystals.

-

The growth of crystals will be observable over several days.

-

-

Crystal Harvesting and Cleaning:

-

Once the crystal growth is complete, carefully remove the crystals from the gel.

-

Wash the harvested crystals with distilled water and then with acetone to remove any residual gel or unreacted reagents.

-

Allow the crystals to dry in a dust-free environment.

-

The chemical reaction for the formation of this compound is:

Pb(CH₃COO)₂ + 2KIO₃ → Pb(IO₃)₂↓ + 2CH₃COOK

Diagram Caption: Workflow for the synthesis of this compound crystals using the single diffusion gel growth method.

Vibrational Spectroscopy Analysis

FT-IR Spectroscopy

3.1.1. Experimental Protocol

FT-IR spectra of powdered this compound samples are typically recorded using the KBr pellet method.

Materials and Equipment:

-

Synthesized this compound crystals

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with a die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Grind a small amount of the this compound crystals (1-2 mg) into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry spectroscopic grade KBr to the mortar.

-

Thoroughly mix the this compound and KBr by grinding the mixture until a homogeneous fine powder is obtained.

-

-